![molecular formula C10H18N2O6 B1143043 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid CAS No. 160369-83-5](/img/structure/B1143043.png)

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid

描述

Synthesis Analysis

The synthesis of related compounds such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives highlights the synthetic strategies employed in accessing complex amino acids. These methods often involve multi-step synthetic processes starting from simpler amino acid precursors to achieve the desired structural complexity with good overall yield (Adamczyk & Reddy, 2001).

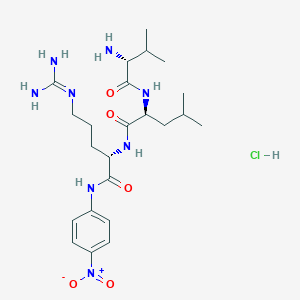

Molecular Structure Analysis

The molecular structure of 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid and similar compounds is characterized by a flexible, hydrophobic backbone which is significant for its interactions and functionality. Such structural elements are crucial for the compound's application in chemical synthesis and potentially in the creation of polyamide synthetic fibers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

科学研究应用

It serves as a fluorescent protecting group in DNA sequencing methods. A derivative of 6-Amino-4-oxo-hexanoic acid, attached with a fluorescent probe, has been developed for the protection of hydroxyl groups and used in a new DNA sequencing method (Rasolonjatovo & Sarfati, 1998).

The compound is significant in chemical synthesis and the polyamide synthetic fibers industry. Its hydrophobic, flexible structure is used clinically as an antifibrinolytic drug, in modified peptide synthesis, and as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

It is a key component in the synthesis of constrained amino acids for use in chemistry, biochemistry, and drug design. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for instance, adds to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

It is used in the synthesis of specific compounds, such as 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which has relevance in pharmaceutical research (Shao-ji, 2015).

In the field of polymer science, it contributes to the synthesis of specific polymers like poly(amido-amine)s, which have significant biological properties (Ferruti et al., 2000).

It plays a role in the development of green corrosion inhibitors for metals. Schiff's bases derived from lysine (amino acid) and various aldehydes, including 6-amino-2-substituted hexanoic acids, have been studied for this purpose (Gupta, Verma, Quraishi, & Mukherjee, 2016).

It is a key component in the study of Zn2+ protein interactions, with specific fluorescent probes based on its structure (Jefferson, Hunt, & Ginsburg, 1990).

The compound is identified as a metabolite in the differentiation of various human and animal cancer cell lines, indicating its importance in cancer research (Callery, Egorin, Geelhaar, & Nayar, 1986).

属性

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。